molecular formula C₂₆H₂₄D₅Cl₂NO B1146284 trans-Clomiphene-d5 Hydrochloride CAS No. 1346606-66-3

trans-Clomiphene-d5 Hydrochloride

Cat. No.: B1146284
CAS No.: 1346606-66-3
M. Wt: 447.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Clomiphene-d5 Hydrochloride is a chemically synthesized, deuterium-labeled analog of Enclomiphene, which is the trans-isomer of Clomiphene . This compound is a selective estrogen receptor modulator (SERM) and functions as a prodrug that requires metabolic activation . Its core research value lies in its application as an internal standard in bioanalytical methods, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS), where it aids in the precise quantification of non-labeled clomiphene and its metabolites in complex biological matrices, improving the accuracy and reliability of pharmacokinetic and metabolism studies . The molecular formula is C₂₆H₂₄D₅Cl₂NO and it has a molecular weight of 447.45 g/mol . The incorporation of five deuterium atoms (phenyl-d5) on the structure creates a distinct mass difference from its non-labeled counterpart, facilitating its use in mass spectrometry-based assays . The compound is supplied with a Certificate of Analysis to ensure quality and is recommended to be stored refrigerated at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1346606-66-3

Molecular Formula

C₂₆H₂₄D₅Cl₂NO

Molecular Weight

447.45

Synonyms

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride;  2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride;  (E)-Clomiphene Hydrochloide-d5;  Enclomifene Hydrochloride-d5;  Enclomiphene Hyd

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Analytical Profiling of Enclomiphene-d5 HCl

[1][2][3][4]

Executive Summary

Enclomiphene-d5 HCl (trans-Clomiphene-d5 Hydrochloride) is the stable isotope-labeled salt form of Enclomiphene, a non-steroidal selective estrogen receptor modulator (SERM).[1][2][3][4][5] It serves as the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis, correcting for matrix effects, extraction efficiency, and ionization variability.[1][3]

Its utility is defined by its isotopic purity , pH-dependent solubility , and chromatographic fidelity —eluting identically to the analyte while maintaining mass spectral distinctness.[1][2][3][5]

Chemical Identity & Structural Integrity[1][2][3][4][5]

Enclomiphene is the E-isomer (trans) of the Clomiphene structure.[1][2][3][4][5] The "d5" designation typically refers to the replacement of five hydrogen atoms with deuterium on one of the phenyl rings, increasing the molecular weight by approximately 5 Daltons.[1][5]

Table 1: Chemical Specification
PropertySpecification
Chemical Name 2-[4-[(E)-2-chloro-1,2-diphenylvinyl]phenoxy]-N,N-diethylethanamine-d5 hydrochloride
Isomerism Trans (E-isomer) specific
Molecular Formula C₂₆H₂₃D₅ClNO[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight ~447.46 g/mol (Salt) / ~411.00 g/mol (Free Base)
Salt Form Hydrochloride (1:1 stoichiometry)
CAS (Parent HCl) 14158-65-7 (Unlabeled)
Isotopic Purity Typically ≥ 99% deuterated forms
Appearance White to off-white crystalline powder
Visualization: Isomerism & Chemical Logic

The following diagram illustrates the structural relationship between the isomers and the critical separation logic required during analysis.

IsomerLogiccluster_0Clomiphene Synthesis Outputcluster_1Isomer SeparationMixRacemic Clomiphene(Mixture of E & Z)ZucloZuclomiphene (Z-Isomer)(Cis-Clomiphene)Estrogenic AgonistMix->ZucloFractional Crystallizationor Prep HPLCEncloEnclomiphene (E-Isomer)(Trans-Clomiphene)Anti-estrogenic SERMMix->EncloPurificationISEnclomiphene-d5 HCl(Internal Standard)Mass Shift: +5 DaEnclo->ISDeuteration & HCl Salt FormationLCMSLC-MS/MS DetectionDifferent Mass TransitionsEnclo->LCMSTarget AnalyteIS->LCMSCo-elutes with Analyte

Caption: Structural differentiation of Clomiphene isomers and the derivation of the Enclomiphene-d5 IS.

Physicochemical Profile

Understanding the solubility and ionization behavior of the HCl salt is vital for preparing robust stock solutions and mobile phases.[4][5]

Solubility & pH Dependence

Unlike Clomiphene Citrate, the Hydrochloride (HCl) salt exhibits distinct solubility profiles.[5] It acts as a weak base due to the tertiary amine.[4][5]

  • Aqueous Solubility: Highly pH-dependent.[1][2][3][4][5]

    • Acidic pH (pH < 4): High solubility (>50 mg/mL).[2][3][4][5] The amine is protonated (

      
      ), increasing polarity.[5]
      
    • Neutral/Basic pH (pH > 7): Low solubility (<0.1 mg/mL).[2][3][5] The molecule exists as a free base, which is highly lipophilic.[5]

  • Organic Solvents:

    • Methanol (MeOH): Excellent solubility (Recommended for Stock Solutions).[2][3][4][5]

    • DMSO: Soluble.

    • Acetonitrile: Moderate to Good.[2][3][4][5]

Lipophilicity & pKa[2][3][4][5]
  • LogP (Partition Coefficient): ~7.2 (Free Base).[2][3][4][5] This indicates high lipophilicity, necessitating organic modifiers (e.g., Acetonitrile/Methanol) in LC methods to elute the compound from C18 columns.[5]

  • pKa: ~9.6 (Tertiary Amine).[2][3][4][5]

    • Implication: In LC-MS, mobile phases are typically acidified (Formic acid 0.1%) to ensure the amine is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), maximizing sensitivity in Positive Electrospray Ionization (+ESI).[2][3][4][5]
      

Analytical Performance (LC-MS/MS)

Enclomiphene-d5 HCl is designed for Isotope Dilution Mass Spectrometry (IDMS).[1][2][3][4][5]

Mass Spectral Transitions

The d5 label is typically located on the phenyl ring.[4][5] The primary fragmentation pathway involves the cleavage of the diethylaminoethyl ether side chain.[4][5]

CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Mechanism
Enclomiphene 406.2 m/z100.1 m/z72.1 m/zLoss of side chain amine
Enclomiphene-d5 411.2 m/z100.1 m/z72.1 m/zLabel on phenyl ring (retained in neutral loss)

Note: If the d5 label is on the phenyl ring, the product ion (side chain) often remains 100.1 m/z.[5] If the label were on the ethyl chain, the product ion would shift.[5] Verify the specific labeling position on your Certificate of Analysis.[1]

Chromatographic Separation

Enclomiphene and Zuclomiphene are geometric isomers.[2][4][5] They have identical masses (isobaric) but different spatial arrangements.[2][3][4][5] Mass spectrometry alone cannot distinguish them. [2][3][4][5]

  • Requirement: Baseline chromatographic separation is mandatory.[2][3][4][5]

  • Column: C18 or Phenyl-Hexyl phases are effective.[1][2][3][4][5]

  • Elution Order: Enclomiphene typically elutes after Zuclomiphene on C18 columns due to slight differences in interaction with the stationary phase.[2][4][5]

Visualization: Analytical Workflow

LCMS_Workflowcluster_paramsCritical ParametersSampleBiological Sample(Plasma/Serum)IS_AddAdd Enclomiphene-d5 HCl(Internal Standard)Sample->IS_AddExtractExtraction(LLE or PPT)Solvent: MTBE or MeOHIS_Add->ExtractLCHPLC/UPLC SeparationColumn: C18Mobile Phase: ACN/H2O + 0.1% FAExtract->LCMSMS/MS Detection(+ESI MRM)LC->MSSeparates E vs Z isomersDataQuantificationRatio: Analyte Area / IS AreaMS->DataP1pH Control:Keep Acidic for IonizationP1->LCP2Light Protection:Prevent Photo-isomerizationP2->Sample

Caption: Workflow for accurate quantification highlighting the integration of the IS and critical control points.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

  • Weighing: Accurately weigh 1.0 mg of Enclomiphene-d5 HCl (corrected for salt factor: MW_Salt / MW_FreeBase ≈ 1.09 correction factor if targeting free base concentration).

  • Dissolution: Add 1.0 mL of Methanol (LC-MS grade) . Do not use water initially due to poor solubility at neutral pH.[2][3][4][5]

  • Sonication: Sonicate for 2–5 minutes until clear.

  • Storage: Aliquot into amber glass vials (silanized preferred). Store at -20°C or -80°C .

    • Stability:[2][3][4][5][9][11][12][13] Stable for >6 months at -20°C.[1][2][3][4][5]

Extraction Methodology (Liquid-Liquid Extraction - LLE)

LLE is preferred over protein precipitation for cleaner baselines.[1][2][3][4][5]

  • Aliquot: 200 µL Plasma + 20 µL Enclomiphene-d5 Working Solution.

  • Buffer: Add 200 µL 0.1 M NaHCO₃ (pH ~9) to ensure the analyte is in Free Base form (neutral) to drive it into the organic layer.[2][4][5]

  • Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1).

  • Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.

  • Reconstitute: Evaporate supernatant under N₂; reconstitute in Mobile Phase (e.g., 50:50 MeOH:H₂O + 0.1% Formic Acid).

Handling & Stability Warnings

  • Photo-Isomerization: Solutions of Enclomiphene are sensitive to UV light.[1][2][3][4][5] Exposure can cause conversion between E (Enclomiphene) and Z (Zuclomiphene) isomers, ruining the standard's purity.[5]

    • Action:Always use amber glassware and minimize benchtop light exposure.[2][3][4][5]

  • Hygroscopicity: The HCl salt can be hygroscopic.[2][4][5] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[5]

References

  • National Center for Biotechnology Information (PubChem). Enclomiphene (Compound CID 1548953).[2][3][4][5] Accessed 2026.[2][3][4][5] [Link]

  • Kintz, P., et al. "Determination of clomiphene isomers in hair by LC-MS/MS."[1][3][4][5] Journal of Chromatography B, 2013.[4][5] (Establishes mass spectral transitions and separation logic). [Link]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to trans-Clomiphene-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing sophistication of pharmaceutical research and development demands a nuanced understanding of isotopically labeled compounds. This guide provides an in-depth technical exploration of trans-Clomiphene-d5 Hydrochloride, a deuterated analog of clomiphene. Moving beyond a simple declaration of purity, we delve into the critical concept of isotopic purity and its profound implications for analytical and pharmacokinetic studies. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive framework for assessing and ensuring the isotopic integrity of this vital analytical standard. We will explore the foundational principles of isotopic labeling, detail robust analytical methodologies for characterization, and provide actionable insights into the interpretation of complex data sets.

Introduction: The Significance of Deuterium Labeling in Pharmaceutical Analysis

Clomiphene, a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for inducing ovulation.[1] Its deuterated analog, this compound, serves a critical role as an internal standard in bioanalytical methods, particularly those employing mass spectrometry.[1][2] The incorporation of five deuterium atoms onto one of the phenyl rings introduces a known mass shift, enabling precise and accurate quantification of the parent drug, clomiphene, in complex biological matrices.[2][3]

This guide will illuminate the multifaceted nature of isotopic purity, moving beyond a single percentage value to a more comprehensive understanding of the isotopologue profile.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A common point of confusion in the realm of isotopically labeled compounds is the distinction between isotopic enrichment and species abundance.[6]

  • Isotopic Enrichment: This term refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, an enrichment of 99.5% at a given position means there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom at that site.[6]

  • Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[6]

It is crucial to understand that a high isotopic enrichment at each of the five labeled positions in trans-Clomiphene-d5 does not directly translate to a 99.5% abundance of the d5 species. Due to the statistical nature of the deuteration process, a distribution of isotopologues (molecules with the same chemical formula but differing in their isotopic composition) is inevitable.[6] For a d5 compound, this means the final product will contain not only the desired d5 molecules but also smaller populations of d4, d3, and so on.[6]

G cluster_0 Isotopic Purity Concepts cluster_1 Resulting Isotopologues of trans-Clomiphene-d5 Isotopic_Enrichment Isotopic Enrichment (%D at a specific site) Species_Abundance Species Abundance (% of molecules with a specific isotopic composition) Isotopic_Enrichment->Species_Abundance Determines the statistical distribution of d5 d5 (desired) Species_Abundance->d5 d4 d4 Species_Abundance->d4 d3 d3 Species_Abundance->d3 d_other ... Species_Abundance->d_other

Analytical Methodologies for Determining Isotopic Purity

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The two cornerstone techniques are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the distribution of isotopologues.[4] The high resolving power of modern mass spectrometers allows for the separation and quantification of ions that differ by only the mass of a neutron.[10]

Experimental Protocol: LC-HRMS for Isotopic Purity Assessment

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Prepare a series of dilutions to establish a working concentration appropriate for the instrument's sensitivity.

  • Liquid Chromatography Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a reversed-phase C18 column.

    • A typical mobile phase could consist of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11] This ensures good chromatographic separation from any potential chemical impurities.

  • Mass Spectrometry Acquisition:

    • Introduce the eluent into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Operate the instrument in positive electrospray ionization (ESI) mode.[12]

    • Acquire full scan mass spectra over a relevant m/z range to encompass the expected isotopologues of trans-Clomiphene-d5.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of the expected isotopologues (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

G Sample_Prep Sample Preparation (Dissolution & Dilution) LC_Separation LC Separation (Isolate from impurities) Sample_Prep->LC_Separation Inject MS_Acquisition HRMS Acquisition (Full Scan Data) LC_Separation->MS_Acquisition Introduce Data_Analysis Data Analysis (Isotopologue Distribution) MS_Acquisition->Data_Analysis Process

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides an excellent overview of the isotopologue distribution, NMR spectroscopy offers complementary and crucial information regarding the location of the deuterium labels and the overall isotopic enrichment.[8][13]

  • ¹H NMR (Proton NMR): In a highly deuterated compound, the residual proton signals are significantly diminished. By comparing the integration of these small signals to that of a known internal standard, one can accurately quantify the amount of residual hydrogen and thus calculate the overall deuterium enrichment.[6] This technique is exceptionally precise for this purpose.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the chemical environment of each deuterium atom. This can confirm that the deuterium atoms are located at the intended positions on the phenyl ring and have not scrambled to other positions during synthesis.

Experimental Protocol: qNMR for Isotopic Enrichment

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a suitable internal standard (with a known purity and a resonance signal that does not overlap with the analyte) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).[14]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved residual proton signal on the deuterated phenyl ring of trans-Clomiphene-d5.

    • Integrate the area of a known proton signal from the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard and, from this, determine the isotopic enrichment.

Data Interpretation and Reporting: A Holistic View

The true measure of isotopic purity lies in the synthesis of data from both HRMS and NMR.

ParameterAnalytical TechniqueInformation ProvidedTypical Acceptance Criteria
Isotopologue Distribution LC-HRMSRelative abundance of d5, d4, d3, etc. species.>98% d5 species
Isotopic Enrichment q¹H NMRPercentage of deuterium at the labeled positions.>99% D enrichment
Positional Integrity ²H NMRConfirmation of deuterium at the correct positions.Signal consistent with expected structure
Chemical Purity HPLC-UV/MSPresence of non-isotopic impurities.>98%

Acceptance criteria are typical and may vary based on the specific application and regulatory requirements.

It is imperative to report not just a single "isotopic purity" value but the detailed isotopologue distribution and the overall isotopic enrichment. This comprehensive characterization provides the end-user with the necessary information to make informed decisions about the use of the standard in their assays.

The Causality of Impurities: Insights from Synthesis

Understanding the potential sources of isotopic impurities requires a brief examination of the synthetic route. The deuteration of the phenyl ring is often achieved through methods like catalytic deuterium exchange or the use of deuterated starting materials.[15][16] Incomplete deuteration is the primary source of lower isotopologues (d4, d3, etc.). Furthermore, back-exchange of deuterium for hydrogen can occur under certain reaction or workup conditions. A thorough understanding of the synthetic process allows for the anticipation of potential isotopic impurities and the implementation of appropriate purification strategies.

Conclusion: Upholding Scientific Integrity through Rigorous Characterization

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of analytical data. A superficial assessment is insufficient for the demands of modern pharmaceutical research. By employing a combination of high-resolution mass spectrometry and quantitative NMR spectroscopy, researchers can achieve a comprehensive understanding of the isotopic composition of this essential internal standard. This rigorous, multi-faceted approach to characterization is not merely a matter of due diligence; it is a fundamental pillar of scientific integrity, ensuring the accuracy and reproducibility of experimental outcomes.[4][8]

References

  • Veeprho. Trans-Clomiphene-D5 (HCl). [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 356-366. [Link]

  • Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185. [Link]

  • National Center for Biotechnology Information. trans-Clomiphene Hydrochloride. PubChem Compound Summary for CID 71314885. [Link]

  • Pharmaffiliates. (2025, January 31). Revolutionizing Pharmaceutical Impurity Testing with Stable Isotopes and Chiral Compounds. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Google Patents. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Axios Research. trans-Clomiphene-d5 HCl (Enclomiphene-d5 HCl). [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • neoFroxx. ZEOtope® - deuterated solvents for NMR spectroscopy. [Link]

  • Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 246-253. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Euler, V. M., et al. (2023). Identification and synthesis of (Z)‐3′‐hydroxy clomiphene as a new potential doping‐relevant metabolite of clomiphene. Drug Testing and Analysis, 15(9), 1039-1047. [Link]

  • Ruenitz, P. C., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2125-2131. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • Thevis, M., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using. Journal of Pharmaceutical and Biomedical Analysis, 211, 114620. [Link]

  • ADoP. Study of Clomiphene metabolism by LC/MS/MS. [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184-189. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Google Patents.
  • Al-Dhuwailie, A. A., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. Pharmaceuticals, 16(2), 183. [Link]

  • Google Patents.
  • Google Patents. US9914696B2 - Clomiphene synthesis using a single solvent.

Sources

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in a Complex World

In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for unerring accuracy and precision in quantitative analysis is absolute. We operate in a world of complex biological matrices, where the analyte of interest is often a mere whisper in a caccalaureate of endogenous interference. It is in this challenging environment that the deuterated internal standard emerges not merely as a tool, but as the bedrock of reliable quantification. This guide is crafted for the discerning researcher and scientist, providing an in-depth exploration of the core mechanisms that underpin the efficacy of these invaluable molecules. We will move beyond the "what" and delve into the "why," offering a narrative grounded in field-proven insights and authoritative scientific principles.

The Fundamental Imperative: Why Internal Standards are Non-Negotiable

Before we can appreciate the unique elegance of deuterated standards, we must first acknowledge the inherent variability of the analytical process, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] Analyte loss can occur at multiple stages, from sample preparation steps like protein precipitation and liquid-liquid extraction to incomplete sample transfer.[1] Furthermore, the process of ionization in the mass spectrometer is highly susceptible to what are known as "matrix effects."[3][4] Co-eluting compounds from the biological matrix (e.g., salts, lipids, metabolites) can either suppress or enhance the ionization of the target analyte, leading to inaccurate and irreproducible results.[3][4][5] Instrumental drift, including minor fluctuations in injection volume and detector response, further contributes to this analytical uncertainty.[2][6]

An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of the analytical workflow.[1][7] The fundamental premise is that the IS will experience the same procedural variations as the analyte.[8] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for these variations, leading to a more accurate and precise measurement of the analyte's concentration.[1][8]

The Ideal Candidate: Introducing the Stable Isotope-Labeled Internal Standard

While structurally similar analogs can be used as internal standards, the "gold standard" and the strong recommendation of regulatory bodies like the FDA and EMA for mass spectrometric assays is the use of a stable isotope-labeled (SIL) internal standard.[1][9][10] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][11][12]

Deuterated internal standards are the most common type of SIL-IS due to the relative ease and lower cost of their synthesis.[11][12] They are chemically identical to the analyte, with the only significant difference being their mass.[13] This near-identical physicochemical nature is the cornerstone of their mechanism of action, allowing them to function as a near-perfect mimic of the analyte throughout the analytical process.[8][10]

The Core Mechanism: A Symphony of Co-Elution and Co-Behavior

The power of a deuterated internal standard lies in its ability to track the analyte through every step of the analytical workflow, from sample preparation to detection.[1] This is achieved through a combination of near-identical physical and chemical properties.

Navigating the Matrix Together: Co-Extraction and Recovery

When a deuterated internal standard is added to a biological sample before any processing steps, it becomes intimately mixed with the analyte in its native environment. Because their chemical structures are virtually identical, they will have the same solubility, partitioning behavior, and binding characteristics to matrix components.[1] Consequently, during sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.[8] This ensures that the ratio of their concentrations remains constant, even if the absolute recovery is less than 100%.[8][14]

The Chromatographic Dance: The Principle of Co-Elution

In liquid chromatography, the separation of compounds is based on their relative affinities for the stationary phase and the mobile phase. Given that the deuterated standard and the analyte have the same chemical structure, they will interact with the chromatographic column in an almost identical manner, resulting in co-elution.[10][13] This co-elution is critical because it ensures that both the analyte and the internal standard are exposed to the same microenvironment of co-eluting matrix components as they enter the mass spectrometer's ion source.[3][15]

Weathering the Storm: Identical Response to Matrix Effects

The co-elution of the analyte and its deuterated counterpart is the key to mitigating the pernicious influence of matrix effects.[8] As they enter the ion source simultaneously, any suppression or enhancement of ionization caused by co-eluting matrix components will affect both molecules to the same degree.[1] This co-behavior ensures that the ratio of their signals remains constant, providing an accurate measure of the analyte's concentration, even in the presence of significant matrix effects.[16]

Diagram: The Protective Effect of a Co-eluting Deuterated Internal Standard

cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A_noIS Analyte ME_noIS Matrix Effect (Ion Suppression) A_noIS->ME_noIS Enters Ion Source MS_noIS Mass Spectrometer ME_noIS->MS_noIS Result_noIS Inaccurate Quantification MS_noIS->Result_noIS A_IS Analyte ME_IS Matrix Effect (Ion Suppression) A_IS->ME_IS Co-elute into Ion Source DIS Deuterated IS DIS->ME_IS Co-elute into Ion Source MS_IS Mass Spectrometer ME_IS->MS_IS Ratio Ratio Calculation (Analyte/IS) MS_IS->Ratio Result_IS Accurate Quantification Ratio->Result_IS

Caption: Mitigation of matrix effects by a co-eluting deuterated internal standard.

The Kinetic Isotope Effect: A Subtle but Significant Consideration

While deuterated standards are chemically very similar to their non-deuterated counterparts, the increased mass of deuterium does lead to a subtle but important phenomenon known as the kinetic isotope effect (KIE).[17] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[18][19] This difference in bond energy can lead to different rates of chemical reactions, including metabolic pathways.[18][20]

The primary KIE occurs when the C-H (or C-D) bond is broken in the rate-determining step of a reaction.[19] This is particularly relevant in drug metabolism studies, where deuteration at a site of metabolic attack can slow down the rate of metabolism.[20] A secondary KIE can also be observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction center through steric or electronic effects.[17][19]

In the context of internal standards, the KIE can sometimes lead to a slight chromatographic separation of the deuterated standard from the analyte, a phenomenon known as the chromatographic isotope effect.[21][22] This typically manifests as the deuterated compound eluting slightly earlier in reversed-phase chromatography.[21] While often minor, this separation can become problematic if the analyte and internal standard elute into regions of rapidly changing matrix effects, potentially compromising the accuracy of quantification.[15][23]

Practical Implementation and Validation: Ensuring a Self-Validating System

The effective use of deuterated internal standards requires careful consideration of several practical aspects to create a robust and self-validating analytical method.

Sourcing and Purity: The Foundation of Accuracy

The quality of the deuterated internal standard is paramount. Two key aspects of purity must be considered:

  • Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis. A chemical purity of >99% is generally expected.[13]

  • Isotopic Purity (or Enrichment): This refers to the percentage of the internal standard that is indeed deuterated. High isotopic enrichment (typically ≥98%) is crucial to minimize the contribution of any unlabeled analyte present in the internal standard solution to the analyte's signal.[10][13] The presence of unlabeled analyte in the internal standard can lead to a positive bias in the quantification, particularly at the lower limit of quantification (LLOQ).[3][24]

Strategic Deuteration: Position Matters

The placement of the deuterium atoms within the molecule is a critical consideration during the design and synthesis of the internal standard.[12]

  • Stability of the Label: Deuterium atoms should be placed on chemically stable positions to prevent H-D exchange with the solvent or matrix components.[11][12] Placing labels on heteroatoms (like -OH or -NH) or on carbons alpha to a carbonyl group should be avoided as they are prone to exchange.[12][24]

  • Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent mass spectrometric cross-talk. A mass shift of at least 3-4 Da is generally recommended.[1]

  • Location Relative to Fragmentation: The deuterium label should ideally be on a part of the molecule that is retained in the product ion used for quantification in tandem mass spectrometry (MS/MS). This ensures that the internal standard can be monitored using a specific mass transition.

Experimental Protocol: Validation of a Deuterated Internal Standard

The suitability of a deuterated internal standard must be rigorously validated according to regulatory guidelines.[9][25] A key experiment is the assessment of matrix effects.

Experimental Protocol: Assessment of Matrix Factor

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Evaluate the Results: An IS-normalized MF close to 1.0 indicates that the deuterated internal standard is effectively compensating for matrix effects. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the biological matrix should be ≤15%.[9]

Diagram: Experimental Workflow for Matrix Effect Assessment

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike (for Recovery) cluster_Calc Calculations A1 Spike Analyte & IS into Solvent A2 LC-MS/MS Analysis A1->A2 Calc1 Calculate Matrix Factor (MF) (B/A) A2->Calc1 Calc2 Calculate IS-Normalized MF ((B_Analyte/B_IS)/(A_Analyte/A_IS)) A2->Calc2 B1 Extract Blank Matrix B2 Spike Analyte & IS into Extract B1->B2 B3 LC-MS/MS Analysis B2->B3 B3->Calc1 B3->Calc2 C1 Spike Analyte & IS into Blank Matrix C2 Extract Sample C1->C2 C3 LC-MS/MS Analysis C2->C3 Calc1->Calc2 Calc3 Assess CV% across multiple matrix lots Calc2->Calc3

Caption: Workflow for assessing matrix effects using a deuterated internal standard.

Potential Pitfalls and Troubleshooting

While deuterated internal standards are incredibly powerful, they are not a panacea, and their use requires a nuanced understanding of potential challenges.

Table: Common Issues with Deuterated Internal Standards and Mitigation Strategies

IssuePotential Cause(s)Mitigation Strategies
Chromatographic Shift Kinetic Isotope Effect, especially with a high degree of deuteration.[24][26]Optimize chromatography to ensure co-elution. Consider using a lower resolution column if necessary to merge peaks.[15][24] Use a ¹³C or ¹⁵N labeled standard, which are less prone to shifts.[1][24]
Isotopic Exchange (H-D Exchange) Deuterium labels on unstable positions (e.g., -OH, -NH, alpha to carbonyls).[12][24][26] Exposure to acidic or basic conditions.[24]Synthesize the standard with deuterium on stable carbon atoms.[12] Control the pH of solutions and storage conditions.[24]
Differential Matrix Effects Incomplete co-elution of the analyte and internal standard.[23][24]Re-optimize chromatography to achieve complete peak overlap.[15]
Cross-Contribution/Crosstalk Insufficient mass difference between analyte and IS. Presence of unlabeled analyte in the IS raw material.[3]Choose an IS with a mass difference of at least 3-4 Da.[1] Use a high-purity internal standard (≥98% isotopic enrichment).[10][13]
Analyte Suppressing the IS At high analyte concentrations, competition for ionization can occur, suppressing the IS signal.[27][28]This is an inherent aspect of ESI. As long as the response ratio remains linear, quantification should not be affected.[27][28]

Conclusion: The Cornerstone of Data Integrity

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry, providing an unparalleled ability to correct for the inherent variabilities of the analytical process.[8] Their mechanism of action, rooted in their near-identical physicochemical properties to the analyte, allows them to act as a faithful shadow, tracking the analyte through extraction, chromatography, and ionization.[8] By normalizing for sample loss and mitigating the unpredictable nature of matrix effects, they ensure the highest levels of accuracy, precision, and reproducibility.[13][16] While their implementation demands careful consideration of purity, label stability, and potential isotopic effects, the resulting data integrity is indispensable for critical decision-making in research and regulated drug development.[8][9]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 14(1), 45-53. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Xu, Y., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 75, 247-253. Retrieved from [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 46(15-16), 1547-1550. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Rapid Communications in Mass Spectrometry, 17(15), 1663-1672. Retrieved from [Link]

  • Cvetanović, R. J., Falconer, W. E., & Pottie, R. F. (1962). GAS CHROMATOGRAPHIC SEPARATION OF DEUTERIUM-SUBSTITUTED OLEFINS BY UNSTABLE COMPLEX FORMATION. Canadian Journal of Chemistry, 40(11), 2075-2083. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Grant, R. P. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Retrieved from [Link]

  • Bandara, H. M. H. N., & De Zoysa, R. S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Matarashvili, I., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Journal of Chromatography A, 1647, 462148. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Jemal, M., et al. (2003). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 21(11), 1084-1093. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Zhang, Y., et al. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • Numazawa, M., et al. (1993). Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry. Journal of the Chemical Society, Perkin Transactions 1, (13), 1505-1509. Retrieved from [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, May). Bioanalytical Method Validation. Retrieved from [Link]

  • Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Wisdomlib. Retrieved from [Link]

  • Schmedes, A., & Højskov, C. S. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 25(14), 3267. Retrieved from [Link]

  • Atzrodt, J., et al. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Kinetic isotope effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Murphy, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Analytica Chimica Acta, 1064, 65-70. Retrieved from [Link]

  • De Feyter, H. M., et al. (2018). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 8(1), 1-11. Retrieved from [Link]

Sources

commercial suppliers of Enclomiphene-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of Enclomiphene-d5 Hydrochloride for Research Professionals

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the commercial landscape and analytical application of Enclomiphene-d5 Hydrochloride. Enclomiphene, the trans-isomer of clomiphene, is a selective estrogen receptor modulator (SERM) investigated for treating secondary male hypogonadism. Its deuterated analog, Enclomiphene-d5 Hydrochloride, is an indispensable tool in modern bioanalysis, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification. This document provides a detailed overview of reputable commercial suppliers, critical quality control protocols for verifying material integrity, and a step-by-step workflow for its use in a validated LC-MS/MS-based pharmacokinetic study.

Introduction: The Rationale for Deuterated Enclomiphene

Enclomiphene: A Selective Estrogen Receptor Modulator (SERM)

Enclomiphene acts as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[1] By blocking the negative feedback of estrogen, it triggers an increase in the secretion of gonadotropin-releasing hormone (GnRH).[1] This, in turn, stimulates the pituitary to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] In men, elevated LH levels stimulate the Leydig cells in the testes to increase endogenous testosterone production, making enclomiphene a promising therapy for secondary hypogonadism, especially for those who wish to maintain fertility.[2][3]

The molecule exists as the trans-isomer of clomiphene, which is primarily responsible for its anti-estrogenic activity. This is in contrast to the cis-isomer, zuclomiphene, which exhibits more estrogenic properties.[4]

The Analytical Advantage of Enclomiphene-d5 Hydrochloride

In drug development, accurately quantifying the concentration of a drug in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5]

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered best practice and is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7] Enclomiphene-d5 Hydrochloride serves this role perfectly for the quantification of enclomiphene.

Key Advantages of a SIL-IS:

  • Near-Identical Chemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[8] It co-elutes chromatographically and experiences similar extraction recovery, and crucially, similar ionization efficiency in the mass spectrometer's source.[8][9]

  • Correction for Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement, a phenomenon known as the "matrix effect." A SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction and improving data reliability.[10]

  • Improved Precision and Accuracy: By compensating for variability during sample preparation and instrumental analysis, the SIL-IS ensures the highest possible precision and accuracy in quantitative results.[10][11]

The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This mass difference (typically on a phenyl ring) allows the mass spectrometer to distinguish the internal standard from the unlabeled analyte while maintaining near-identical chemical behavior.[12][13] The hydrochloride salt form provides improved stability and solubility in aqueous solutions.

Commercial Supplier Landscape & Due Diligence

Sourcing high-quality, well-characterized Enclomiphene-d5 Hydrochloride is the foundational step for any successful research. The following table summarizes several commercial suppliers offering this compound or its closely related isomers. Researchers must perform their own due diligence, as product specifications can change.

SupplierProduct NameCatalogue Number (Example)Notes
Toronto Research Chemicals (TRC) trans-Clomiphene HydrochlorideTRCC5870355MGTRC is a well-established source for a wide range of research chemicals and analytical standards, often providing detailed certificates of analysis.[14][15][16][17]
Pharmaffiliates trans-Clomiphene-d5 HydrochloridePA STI 022130Specializes in pharmaceutical impurities, reference standards, and stable isotopes.[18]
Axios Research trans-Clomiphene-d5 HCl (Enclomiphene-d5 HCl)AR-C03193Provides characterized reference standards compliant with regulatory guidelines for method development and validation.[3][19]
Veeprho Trans-Clomiphene-D5 (HCl)DVE00406Offers a range of pharmaceutical impurities and reference standards, describing this product as an internal standard for analytical and pharmacokinetic research.[12][20]
MedChemExpress (MCE) Clomifene-d5 hydrochlorideHY-118861AS1 (Mixture)MCE provides a wide array of bioactive molecules. Note that some listings may be for a mixture of Z/E isomers.[21]
Aquigen Bio Enclomiphene D5AQ-C0059D2Supplies reference standards for analytical method development, validation, and quality control applications.[9]
Best Practices for Supplier Qualification

Before purchasing, it is critical to obtain and scrutinize the Certificate of Analysis (CoA) . A comprehensive CoA is a hallmark of a trustworthy supplier.

Key Information to Verify on the CoA:

  • Identity Confirmation: Data from ¹H-NMR and Mass Spectrometry (MS) should be present to confirm the chemical structure.

  • Purity: Chemical purity should be determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR). Purity values should be high (>98%).

  • Isotopic Purity/Enrichment: The percentage of the deuterated species should be specified. Ideally, the level of the unlabeled analyte should be minimal (<1%) to prevent cross-signal interference.[22]

  • Isomeric Purity: For Enclomiphene-d5, the purity relative to the cis-isomer (Zuclomiphene-d5) is critical. The CoA should confirm it is the correct trans-isomer.

Technical Deep Dive: Quality Control & Characterization

Upon receipt of the material, it is prudent for the end-user to perform in-house verification. This not only validates the supplier's claims but also ensures the material has not degraded during shipping or storage.

Workflow for Incoming Material Verification

The following diagram outlines a logical workflow for the quality control (QC) of a newly acquired batch of Enclomiphene-d5 Hydrochloride.

QC_Workflow cluster_0 Material Receipt & Documentation cluster_1 Analytical Verification cluster_2 Decision cluster_3 Final Disposition A Receive Enclomiphene-d5 HCl B Review Supplier CoA (Purity, Identity, Isotopic Enrichment) A->B C Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B->C D Identity Confirmation (LC-MS/MS) C->D Dilute aliquot E Purity Assessment (HPLC-UV) C->E Dilute aliquot F Isotopic Purity Check (LC-MS) D->F Analyze full scan G Meets Specifications? E->G F->G H Release for Use (Log batch, store at -20°C) G->H Yes I Quarantine & Contact Supplier G->I No

Caption: Quality control workflow for incoming Enclomiphene-d5 HCl.

Protocol 1: Verifying Identity and Purity via LC-MS and HPLC-UV

This protocol provides a general framework. Specific parameters must be optimized for the available instrumentation.

1. Objective: To confirm the identity (mass), chemical purity, and isotopic purity of Enclomiphene-d5 Hydrochloride.

2. Materials:

  • Enclomiphene-d5 Hydrochloride (as received)

  • Enclomiphene Hydrochloride reference standard (if available)

  • Methanol (HPLC or LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS grade)

  • Analytical balance, volumetric flasks, pipettes

3. Stock Solution Preparation:

  • Accurately weigh ~1 mg of Enclomiphene-d5 HCl.

  • Dissolve in methanol in a 1.0 mL volumetric flask to create a 1 mg/mL stock solution.

  • Store the stock solution at -20°C when not in use.

4. Identity & Isotopic Purity Check (LC-MS):

  • Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing unambiguous identity confirmation and allowing for assessment of isotopic distribution.

  • Sample Prep: Dilute the stock solution to ~1 µg/mL in 50:50 Methanol:Water.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full Scan (e.g., m/z 100-600)

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion for Enclomiphene-d5 ([M+H]⁺) at the expected m/z (approx. 411.0).[19]

    • Examine the isotopic cluster. The peak for the unlabeled enclomiphene ([M+H]⁺ at approx. 406.2) should be of very low intensity relative to the d5 peak.[5]

5. Chemical Purity Check (HPLC-UV):

  • Rationale: HPLC with UV detection is a robust method for quantifying the purity of the main compound and detecting any non-UV-transparent impurities.

  • Sample Prep: Dilute the stock solution to ~50 µg/mL in mobile phase.

  • HPLC Conditions (Example):

    • Use the same LC conditions as above.

    • Detector: UV/Vis or Diode Array Detector (DAD)

    • Wavelength: ~295 nm.[23]

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The result should align with the purity reported on the supplier's CoA.

Application Focus: Pharmacokinetic Studies

The primary application of Enclomiphene-d5 HCl is as an internal standard for quantifying enclomiphene in biological samples.

Workflow for Sample Analysis in a PK Study

PK_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting A Thaw Plasma Samples (Calibrators, QCs, Unknowns) B Aliquot Plasma (e.g., 100 µL) A->B C Add Internal Standard (Enclomiphene-d5 HCl in Acetonitrile) B->C D Protein Precipitation (Vortex & Centrifuge) C->D E Extract Supernatant D->E F Evaporate & Reconstitute in Mobile Phase E->F G Inject Sample onto LC-MS/MS F->G H Acquire Data (MRM Mode) G->H I Integrate Peaks (Analyte & IS) H->I J Calculate Analyte/IS Ratio I->J K Generate Calibration Curve J->K L Quantify Unknowns & QCs K->L M Report Concentrations L->M

Caption: Bioanalytical workflow for a plasma pharmacokinetic study.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a typical protein precipitation method for extracting enclomiphene from human plasma. The method must be fully validated according to regulatory guidelines (e.g., FDA, ICH M10).[6]

1. Objective: To accurately quantify the concentration of enclomiphene in plasma samples using Enclomiphene-d5 HCl as an internal standard.

2. Materials:

  • Human plasma (blank, and study samples)

  • Enclomiphene HCl reference standard (for calibrators and QCs)

  • Enclomiphene-d5 HCl (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • 96-well deep-well plates, plate sealer

  • Centrifuge capable of holding plates

3. Preparation of Solutions:

  • Calibration Standards (Calibrators) & Quality Controls (QCs): Prepare separate stock solutions of unlabeled Enclomiphene HCl. Serially dilute and spike into blank human plasma to create a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, mid, high).

  • Internal Standard (IS) Working Solution: Dilute the Enclomiphene-d5 HCl stock solution in acetonitrile to a fixed concentration (e.g., 20 ng/mL). The optimal concentration should ensure a consistent and robust MS signal without being excessively high.

4. Sample Extraction (Protein Precipitation):

  • Rationale: This procedure uses a solvent (acetonitrile) to denature and precipitate plasma proteins, releasing the drug into the solvent. It is a rapid and effective cleanup method.

  • Arrange calibrators, QCs, and unknown study samples in a 96-well plate, aliquoting 100 µL of plasma into each well.

  • To each well, add 300 µL of the IS Working Solution in acetonitrile. The IS must be added at this early stage to account for any variability in subsequent steps.[8]

  • Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer ~200 µL of the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 A:B). Vortex to mix. The sample is now ready for injection.

5. LC-MS/MS Analysis:

  • Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. It monitors a specific precursor-to-product ion transition for the analyte and a separate one for the IS.

  • LC Conditions: Use conditions similar to Protocol 1, optimized for baseline separation from any endogenous plasma components.

  • MS/MS Conditions (MRM Transitions):

    • Enclomiphene: Monitor the transition of the protonated parent ion to a stable product ion, e.g., m/z 406.2 → 100.1 .[5][24]

    • Enclomiphene-d5 (IS): Monitor the corresponding transition, e.g., m/z 411.0 → 100.1 .

    • Note: These transitions must be optimized empirically on the specific mass spectrometer being used.

  • Data Analysis:

    • The instrument software will integrate the peak area for both the enclomiphene and enclomiphene-d5 MRM transitions.

    • A ratio of (Analyte Area / IS Area) is calculated for each sample.

    • A calibration curve is constructed by plotting the Analyte/IS ratio versus the nominal concentration for the calibrators. A linear regression with 1/x² weighting is typically used.

    • The concentrations of the unknown samples and QCs are back-calculated from their Analyte/IS ratios using the regression equation of the calibration curve.

Conclusion

Enclomiphene-d5 Hydrochloride is a critical reagent for the accurate bioanalysis of enclomiphene. Its use as a stable isotope-labeled internal standard is the industry-accepted best practice for mitigating variability and matrix effects in LC-MS/MS-based quantification. The successful application of this tool begins with careful sourcing from a reputable supplier, followed by rigorous in-house quality control to verify its identity and purity. By implementing a validated bioanalytical method, such as the one outlined in this guide, researchers can generate high-quality, reliable pharmacokinetic data that is essential for advancing drug development programs.

References

  • Wilkes S, et al. Ovulation induction with clomifene: a primary care perspective. J Fam Plann Reprod Health Care. 2012;38(1):48-52.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. Available from: [Link]

  • A Deep Dive: The Science Behind Enclomiphene Therapy. Concierge MD. Available from: [Link]

  • What is the mechanism of action of enclomiphene (Selective Estrogen Receptor Modulator)?. GoodRx. Available from: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA GMP News. Available from: [Link]

  • What is the mechanism of action (MOA) and potential side effects of enclomiphene citrate (clomiphene citrate)?. Dr.Oracle. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. Available from: [Link]

  • Crewe HK, et al. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;847(2):246-51. Available from: [Link]

  • Veeprho. Trans-Clomiphene-D5 (HCl). Available from: [Link]

  • Khera M, et al. Enclomiphene Citrate for the Treatment of Secondary Male Hypogonadism. Expert Opin Pharmacother. 2016;17(11):1559-66. Available from: [Link]

  • Krishnan VS, Darna B. An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. J Appl Pharm Sci. 2023;13(12):184–189. Available from: [Link]

  • Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. ResearchGate. Available from: [Link]

  • Hill S, Arutchelvam V, Quinton R. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. IDrugs. 2009;12(2):109-19. Available from: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • Xu F, et al. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. J Anal Bioanal Tech. 2019;10(5):427. Available from: [Link]

  • Study of Clomiphene metabolism by LC/MS/MS. ADoP - Anti-Doping Laboratory of Portugal. Available from: [Link]

  • Clomiphene-impurities. Pharmaffiliates. Available from: [Link]

  • Selective validated method for simultaneous estimation of zuclomifene and enclomifene. Analytical Chemistry: An Indian Journal. 2011;10(10). Available from: [Link]

  • Clomiphene EP Impurity D. Veeprho Pharmaceuticals. Available from: [Link]

  • Clomiphene Impurities and Related Compound. Veeprho. Available from: [Link]

  • Axios Research. Retinoic Acid. Available from: [Link]

  • Axios Research. Folinic Acid. Available from: [Link]

  • Axios Research. Levonorgestrel. Available from: [Link]

  • Axios Research. Azelaic Acid. Available from: [Link]

  • Pharmaceutical. ACI Sciences. Available from: [Link]

  • Axios Research. Midazolam. Available from: [Link]

  • trans-Clomiphene-d5 HCl (Enclomiphene-d5 HCl). Axios Research. Available from: [Link]

  • Toronto Research Chemicals. CliniSciences. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Clomiphene Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the extraction and quantification of Clomiphene (and its isomers Enclomiphene and Zuclomiphene) from biological matrices.

Subject: Troubleshooting & Improving Recovery of Clomiphene from Biological Matrices Lead Scientist: Dr. A. V. Chen, Senior Applications Specialist Last Updated: February 2026

Executive Summary: The Clomiphene Challenge

Clomiphene is a Selective Estrogen Receptor Modulator (SERM) consisting of two isomers: Enclomiphene (trans) and Zuclomiphene (cis).[1] It presents a specific bioanalytical challenge due to three physicochemical properties:

  • Basicity: It is a tertiary amine with a pKa

    
     9.0–9.2.
    
  • Lipophilicity: High LogP (~6.0) leads to significant non-specific binding (NSB).

  • Isomerism: While extraction methods generally recover both isomers, downstream chromatographic separation is required to distinguish the active (Enclomiphene) from the accumulative (Zuclomiphene) forms.

Module 1: Pre-Analytical Troubleshooting (The "Invisible" Loss)

Problem: "I spiked the plasma, but my recovery is low before I even start extraction." Diagnosis: Non-Specific Binding (NSB) / Adsorption.

Clomiphene is highly lipophilic. If you prepare stock solutions in aqueous buffers or store plasma samples in standard polypropylene containers without additives, the drug will adsorb to the container walls.

Protocol: Preventing Adsorption
  • Glassware: Use silanized glass vials for all stock solutions.

  • Plasticware: If using 96-well plates, use low-binding polypropylene.

  • The "Organic Shield": Never store Clomiphene in 100% aqueous media. Ensure at least 20-30% organic solvent (Methanol or Acetonitrile) is present in working standards.

  • Plasma Handling: When spiking plasma for calibration curves, equilibrate at 37°C for 30 minutes to allow protein binding to stabilize, then process immediately.

Module 2: Extraction Method Optimization

Problem: "Which extraction method yields the highest recovery and cleanest baseline?"

Method Selection Decision Tree

Use the following logic flow to select the correct extraction modality for your sensitivity requirements.

ExtractionDecision Start Start: Define Sensitivity Needs HighSens High Sensitivity Required? (< 1 ng/mL) Start->HighSens Cleanliness Is Matrix Cleanliness Critical? (Phospholipid Removal) HighSens->Cleanliness Yes PP Protein Precipitation (PP) Rec: ~70-80% | Dirty HighSens->PP No (High conc.) LLE Liquid-Liquid Extraction (LLE) Rec: >85% | Cost: Low Cleanliness->LLE Moderate SPE Solid Phase Extraction (SPE) Rec: >95% | Cost: High Cleanliness->SPE Critical (LC-MS/MS)

Figure 1: Decision matrix for selecting Clomiphene extraction methodology based on sensitivity and matrix complexity.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High throughput, moderate sensitivity, cost-efficiency. Mechanism: pH manipulation.[2][3] You must drive Clomiphene (pKa ~9.0) into its neutral, non-ionized state to force it into the organic layer.

StepActionTechnical Rationale
1. Aliquot 200 µL Plasma
2. IS Addition Add Internal Standard (e.g., Clomiphene-D5)Corrects for extraction variability.
3. Alkalinization Add 200 µL 0.1 M NaOH or Sat. Borate Buffer (pH 10-11) CRITICAL: pH must be > 11 (2 units above pKa) to deprotonate the amine.
4. Extraction Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) MTBE provides cleaner extracts than Ethyl Acetate for this lipophilic base.
5. Separation Vortex (5 min) -> Centrifuge (4000g, 10 min)
6. Reconstitution Freeze aqueous layer, pour off organic. Evaporate to dryness. Reconstitute in Mobile Phase.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Ultra-trace analysis, removal of phospholipids (LC-MS/MS). Mechanism: "Catch and Release." Binds Clomiphene by charge (cation exchange) AND hydrophobicity, allowing rigorous washing of interferences.

SPE_Workflow Load LOAD Sample + 2% Formic Acid (pH < 4) Wash1 WASH 1 0.1M HCl (Remove Proteins) Load->Wash1 Clomiphene Retained (Ionic) Wash2 WASH 2 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Clomiphene Retained (Hydrophobic) Elute ELUTE 5% NH4OH in MeOH (Release Drug) Wash2->Elute Clomiphene Neutralized & Eluted

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism. Clomiphene is retained by charge during organic washes, ensuring superior cleanup.

Detailed MCX Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Acidify plasma (1:1 with 4% H3PO4). Clomiphene is positively charged here.

  • Wash 1: 1 mL 2% Formic Acid. (Removes hydrophilic interferences).[4]

  • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids/phospholipids). Note: Clomiphene stays bound via ionic interaction.

  • Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol . High pH neutralizes the drug, releasing it from the sorbent.

Module 3: Troubleshooting & FAQs

Q1: I have good recovery of Clomiphene, but my LC-MS signal is dropping over time.

Answer: You are likely experiencing Matrix Effect (Ion Suppression) caused by phospholipids building up on your column.

  • Test: Perform a post-column infusion. Inject a blank extract while infusing Clomiphene. If you see dips in the baseline, you have suppression.

  • Fix: Switch from LLE to MCX SPE (Protocol B). The 100% Methanol wash step in MCX is specifically designed to strip phospholipids while the drug remains ionically bound.

Q2: Can I separate Zuclomiphene and Enclomiphene during extraction?

Answer: Generally, no . Extraction isolates the chemical species based on polarity and pKa. Since both isomers have identical pKa and very similar logP, they will extract together.

  • Solution: Separation must occur on the LC column . Use a C18 column with high carbon load or a Phenyl-Hexyl column. Isocratic elution often provides better isomer resolution than gradient elution for this pair.

Q3: My recovery is inconsistent (high %CV).

Answer: This is usually a pH control issue during the "Load" or "Elute" steps.

  • LLE Check: Ensure your buffer pH is actually >11. If the plasma is acidic, it may neutralize your buffer.

  • SPE Check: Ensure the elution solvent is fresh. Ammonia is volatile; if your "5% NH4OH in MeOH" sits open, the ammonia evaporates, the pH drops, and Clomiphene stays stuck on the cartridge.

Comparative Data: Solvent Efficiency for LLE
Solvent SystemRecovery (%)Matrix CleanlinessNotes
MTBE 92% ± 4 HighRecommended. Cleanest evaporation.
Hexane:IPA (95:5)88% ± 6ModerateGood alternative if MTBE is unavailable.
Ethyl Acetate95% ± 5LowExtracts too many matrix lipids.
Dichloromethane60% ± 10LowPoor recovery; avoid for Clomiphene.

References

  • Kadi, A. A., et al. (2013). "Liquid-Liquid Extraction and LC-MS/MS Determination of Clomiphene in Human Plasma." Journal of Chromatographic Science. (Demonstrates LLE efficiency with alkaline pH).

  • Gillen, L., et al. (2020). "Separation of Clomiphene Isomers: Analytical Challenges." Bioanalysis.
  • Waters Corporation. (2023). "Oasis MCX Extraction Protocols for Basic Drugs." (Standardized MCX protocols for amines with pKa > 8).

  • Phenomenex. (2017). "SPE vs LLE: A Battle of Methods." (Comparative data on recovery improvements using SPE for lipophilic bases).

  • Kristensen, K., et al. (2015).[5] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. (Foundational mechanism for adsorption of basic/cationic drugs to plastics).

Sources

Technical Support Center: Ion Suppression in Clomiphene Urinalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Clomiphene (CLO) is a selective estrogen receptor modulator (SERM) widely analyzed in clinical toxicology and anti-doping (WADA Class S4). As a basic compound (pKa ~9.[1][2]5) with high lipophilicity (LogP ~6), CLO presents a specific challenge in urine analysis: Electrospray Ionization (ESI) Suppression .[1]

In urine, high concentrations of urea, salts, and endogenous pigments often co-elute with CLO.[1] These matrix components compete for charge in the ESI droplet surface, preventing CLO from ionizing effectively. This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Phase I: Diagnosis (Is it Matrix Effect?)

Before altering extraction protocols, you must map where the suppression occurs relative to your analyte's retention time. The gold standard for this is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI)

Objective: Visualize ionization suppression zones in your current chromatographic window.[2]

  • Setup: Connect a T-piece between the LC column outlet and the MS source inlet.

  • Infusion: Syringe-pump a constant flow of Clomiphene standard (e.g., 100 ng/mL in mobile phase) into the T-piece at 5-10 µL/min.

  • Injection: Inject a blank urine extract (processed via your current method) into the LC.

  • Analysis: Monitor the baseline of the Clomiphene MRM transition (e.g., m/z 406.2 → 100.1).

  • Interpretation:

    • Flat Baseline: No matrix effect.[1][2]

    • Negative Dip: Ion Suppression (Interfering agents "stealing" charge).[1][2]

    • Positive Peak: Ion Enhancement.[1][2]

Visualization: PCI Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Urine Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Piece (Mixing Point) Column->T_Piece Syringe Syringe Pump (Clomiphene Std) Syringe->T_Piece MS_Source ESI Source (Ionization) T_Piece->MS_Source Detector Detector (Signal Dip = Suppression) MS_Source->Detector

Caption: Schematic of Post-Column Infusion setup to visualize matrix effects in real-time.

Phase II: Remediation (Sample Preparation)

If PCI reveals suppression at the Clomiphene retention time, "Dilute-and-Shoot" is insufficient.[1][2] You must switch to an extraction mode that exploits Clomiphene's basicity to wash away neutral and acidic interferences.

Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE Why? Clomiphene is positively charged at acidic pH.[1][2] MCX sorbents use a dual mechanism:

  • Reverse Phase (RP): Retains hydrophobic compounds.[1][2]

  • Cation Exchange (CX): "Locks" the basic Clomiphene onto the sorbent via ionic bonding, allowing you to use aggressive organic washes to remove neutral lipids/pigments before elution.

Protocol: MCX SPE for Clomiphene
StepSolvent/ActionMechanistic Purpose
1. Pre-treat Dilute Urine 1:1 with 2% Formic Acid (aq)Acidify sample to ensure Clomiphene is ionized (MH+).[1][2]
2. Condition Methanol followed by WaterActivate sorbent pores.[1][2]
3. Load Load pre-treated sample (~1 mL/min)Clomiphene binds via hydrophobic and ionic interactions.[2]
4. Wash 1 0.1 M HClRemoves proteins and hydrophilic interferences.
5. Wash 2 100% MethanolCRITICAL STEP: Removes neutral hydrophobic interferences (phospholipids) while Clomiphene stays locked via ionic bond.[1][2]
6. Elute 5% Ammonium Hydroxide in MethanolHigh pH breaks the ionic bond (neutralizes Clomiphene); organic solvent releases hydrophobic bond.
Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low/Variable Clomiphene Signal Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at RT? Step1->Decision1 NoSupp Issue is NOT Matrix. Check Injector/Source/Standard Stability. Decision1->NoSupp No YesSupp Matrix Effect Confirmed Decision1->YesSupp Yes Step2 Switch to MCX SPE YesSupp->Step2 CheckWash Optimize Wash Step: Increase % Organic in Wash 2 Step2->CheckWash Final Re-run PCI. Baseline Flat? CheckWash->Final Success Method Validated Final->Success Yes Fail Change Column Selectivity (Move Peak away from suppression) Final->Fail No

Caption: Decision logic for diagnosing and resolving ion suppression issues.

Phase III: Chromatographic Optimization

If extraction alone does not resolve the suppression (e.g., co-elution with high-abundance isobaric interferences), modify the chromatography.[1]

  • Column Choice: Switch from C18 to Phenyl-Hexyl or Biphenyl .[1][2]

    • Reasoning: Clomiphene has aromatic rings.[1][2][3][4][5] Phenyl phases offer π-π interactions, often shifting Clomiphene's retention time away from the "suppression front" (early eluting salts) and "suppression tail" (late eluting phospholipids).[1][2]

  • Mobile Phase Modifiers:

    • Avoid non-volatile buffers (phosphates).[1][2]

    • Use Formic Acid (0.1%) over Ammonium Acetate if sensitivity is the priority, as it generally provides better protonation for basic amines in positive ESI.

Frequently Asked Questions (FAQs)

Q1: I see Clomiphene peaks in "drug-free" urine. Is this contamination? A: This is a critical issue in modern anti-doping. Clomiphene is used in poultry farming to increase egg production.[2][6][7][8] WADA has issued specific guidance (Technical Letter TL26) regarding low-level findings (<5 ng/mL) which may result from consuming contaminated eggs.[1][2] Always verify if the finding matches the metabolic profile (presence of hydroxy-clomiphene) or if it is solely the parent compound [1, 2].

Q2: Can I use a Clomiphene analog as an Internal Standard? A: No. For urine analysis, a Stable Isotope Labeled Internal Standard (SIL-IS) like Clomiphene-D5 is mandatory.[1][2] Analog standards will not co-elute perfectly with Clomiphene.[1][2] Therefore, the matrix suppression affecting the analyte at minute 4.5 will not affect an analog eluting at minute 4.2, leading to failed quantification. SIL-IS experiences the exact same suppression, mathematically correcting the error [3].

Q3: Why is my calibration curve non-linear at high concentrations? A: This is often "Detector Saturation" or "ESI Droplet Saturation."[2] While not strictly matrix suppression, it mimics the effect. Ensure your upper limit of quantification (ULOQ) does not exceed the linear dynamic range of your ESI source. Dilute high-concentration samples into the range rather than forcing a quadratic curve fit.

References

  • World Anti-Doping Agency (WADA). (2025).[1][2][7][8] Technical Letter TL26: Clomifene – Instructions on the Analysis and Reporting of Clomifene Findings in Urine Samples.[6][7][9]

  • Vitoriano, B., et al. (2007).[1][2][4] Study of Clomiphene metabolism by LC/MS/MS. Recent Advances in Doping Analysis.[2][4]

  • Panuwet, P., et al. (2016).[1][2] Ion Suppression: A Major Concern in Mass Spectrometry.[2] LCGC North America.[1][2]

  • Sigma-Aldrich. (2023).[1][2] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[1][2]

Sources

Validation & Comparative

Navigating Regulatory Compliance for Internal Standards in LC-MS/MS Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis (PK/PD studies), the Internal Standard (IS) is not merely a reagent; it is the primary normalization factor that safeguards data integrity against variability.[1] With the adoption of ICH M10 (2022), the global harmonization of bioanalytical method validation has tightened the scrutiny on IS selection, response variability, and cross-talk.

This guide compares the two dominant IS strategies—Stable Isotope Labeled (SIL) and Structural Analogs —against these regulatory benchmarks. It provides actionable protocols for validation and synthesized performance data to illustrate why "saving money" on an Analog IS often costs more in failed validation runs.

Part 1: The Regulatory Landscape (ICH M10, FDA, EMA)

Regulatory bodies do not mandate which IS to use, but they strictly enforce performance criteria that often dictate the choice.

Key Regulatory Requirements
ParameterICH M10 / FDA (2018) / EMA RequirementImplications for IS Selection
Interference (Selectivity) Response in blank matrix must be ≤ 5% of the average IS response of calibrators/QCs.[2]Risk for SIL: Isotopic impurity (e.g., D0 in D5 IS) causes false analyte signal. Risk for Analog: Endogenous co-elution.
Matrix Effect (MF) Matrix Factor (MF) must be determined in 6 lots of matrix. The IS-normalized MF CV must be ≤ 15% .SIL: Usually passes because it co-elutes and experiences identical suppression. Analog: Often fails if retention time shifts away from the suppression zone.
Response Variability IS response must be monitored for trends. "Drift" is acceptable; "Wild variation" triggers investigation.SIL: High variation usually indicates extraction issues. Analog: High variation may indicate differential recovery or ionization instability.
Cross-Talk No specific limit, but must not interfere with analyte quantification.SIL: Deuterium-labeled IS can suffer H/D exchange, causing mass shifts and cross-talk.[1]

Part 2: Comparative Analysis – SIL vs. Analog

The Mechanism of Failure

The primary failure mode in LC-MS/MS is Ion Suppression . Co-eluting phospholipids or salts compete for charge in the ESI source.

  • SIL IS: Co-elutes exactly (or nearly) with the analyte. If the analyte is suppressed by 50%, the SIL is also suppressed by 50%. The ratio remains constant.

  • Analog IS: Elutes at a different time. The analyte may be in a suppression zone (50% signal loss) while the Analog is in a clean zone (0% signal loss). The ratio is skewed, leading to inaccurate quantification.

Performance Comparison Table
FeatureStable Isotope Labeled (SIL)Structural Analog
Chemical Structure Identical to analyte (2H, 13C, 15N labeled).Chemically similar (e.g., demethylated, isomer).
Retention Time (RT) Matches Analyte (Deuterium may cause slight shift).Different RT (Risk of differential matrix effect).[3]
Matrix Effect Compensation Excellent (Compensates for suppression & recovery).Poor to Moderate (Cannot compensate for suppression).
Cost High ($500 - $2,000+ per mg).Low (Often available off-the-shelf).
Regulatory Risk Low (Preferred by FDA/EMA).High (Requires rigorous proof of validity).
Best Use Case Regulated Clinical/GLP Studies.[4]Discovery PK / Non-regulated screening.
Case Study Data: Matrix Factor Evaluation

Simulated validation data based on typical LC-MS/MS behavior in human plasma.

Scenario: Analyte "Drug-X" analyzed in 6 lots of human plasma (including 1 lipemic, 1 hemolyzed). Acceptance Criteria: IS-Normalized Matrix Factor %CV < 15%.

Matrix LotAnalog IS (Normalized MF)SIL IS (13C6) (Normalized MF)Status
Lot 1 (Normal)0.981.01-
Lot 2 (Normal)1.020.99-
Lot 3 (Lipemic)0.65 (Suppression not corrected)0.98 (Suppression corrected)Analog Fails
Lot 4 (Hemolyzed)0.911.02-
Lot 5 (Normal)1.051.00-
Lot 6 (Normal)0.990.99-
Mean 0.931.00-
% CV 15.8% (FAIL) 1.6% (PASS) -

Expert Insight: In Lot 3 (Lipemic), the Analog IS eluted after the lipid suppression zone, so its signal was normal. The analyte eluted during the suppression, losing signal. The ratio dropped, causing the failure. The SIL IS eluted with the analyte, so both lost signal equally, maintaining the correct ratio.

Part 3: Visualizing the Decision Process

Workflow: Selecting the Correct Internal Standard

This logic ensures compliance with ICH M10 while balancing cost and scientific rigor.

IS_Selection Start Start: Method Development CheckSIL Is SIL-IS Commercially Available? Start->CheckSIL TypeSIL Check Label Type: Deuterium (D) vs Carbon-13 (13C) CheckSIL->TypeSIL Yes AnalogRoute Select Structural Analog CheckSIL->AnalogRoute No ($$$ issue) CheckD Risk Check: Is Deuterium on exchangeable sites? TypeSIL->CheckD Only Deuterium Available Select13C Select 13C/15N SIL-IS (Gold Standard) TypeSIL->Select13C 13C / 15N Available SelectD Select Deuterated IS (Check RT Shift) CheckD->SelectD No (Stable) CheckD->AnalogRoute Yes (Unstable H/D Exchange) ValidAnalog CRITICAL VALIDATION: Must prove Matrix Factor Consistency across 6+ lots (Lipemic/Hemolyzed) AnalogRoute->ValidAnalog

Figure 1: Decision tree for Internal Standard selection in regulated bioanalysis. Note the critical validation burden placed on Analog IS.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Determination of Matrix Factor (MF) per ICH M10

This experiment is the "stress test" for your Internal Standard. It determines if your IS is actually doing its job.

Objective: Quantify the matrix effect (suppression/enhancement) and the IS's ability to normalize it.

Materials
  • Blank Matrix: 6 individual sources (lots) of the biological fluid (e.g., Plasma).

    • Requirement: Include 1 Lipemic and 1 Hemolyzed lot if possible.

  • Analyte & IS Working Solutions.

Step-by-Step Methodology
  • Preparation of "Neat" Samples (Reference):

    • Prepare a solution containing Analyte (at Low QC level) and IS in mobile phase/solvent (no matrix).

    • Inject n=3 replicates. Calculate Mean Peak Area (Analyte) and Mean Peak Area (IS).

  • Preparation of "Post-Extraction Spiked" Samples:

    • Extract blank matrix from the 6 lots (using your intended extraction method: PPT, LLE, or SPE).

    • After extraction, spike the dry residue or extract with the same Analyte/IS concentration used in Step 1.

    • Note: Spiking after extraction isolates the Matrix Effect (Ionization) from Recovery efficiency.

  • Analysis:

    • Inject the 6 post-spiked matrix samples.

  • Calculation (The Self-Check):

    • IS-Normalized MF =

      
      
      
    • Calculate the %CV of the IS-Normalized MF across the 6 lots.

Acceptance Criteria (ICH M10)
  • The %CV of the IS-Normalized MF calculated from the 6 lots must be ≤ 15% .

  • Interpretation: If %CV > 15%, your IS is not tracking the analyte variation caused by the matrix. Action: Switch to SIL-IS or modify chromatography to separate phospholipids.

Part 5: Mechanism of Action Visualization

Why does the SIL work when the Analog fails? This diagram illustrates the "Ionization Competition" in the ESI source.

Ion_Suppression cluster_SIL Scenario A: SIL-IS (Co-elution) cluster_Analog Scenario B: Analog IS (Separated) ESI ESI Source (Limited Charge) Result_A Ratio Preserved (Both suppressed 40%) ESI->Result_A Identical Suppression Result_B Ratio Distorted (Analyte suppressed, IS Normal) ESI->Result_B Differential Effect Matrix Matrix Interference (Phospholipids) Matrix->ESI Consumes Charge Analyte_A Analyte Analyte_A->ESI Elutes @ 2.5 min SIL_A SIL-IS SIL_A->ESI Elutes @ 2.5 min Analyte_B Analyte Analyte_B->ESI Elutes @ 2.5 min (Suppressed) Analog_B Analog IS Analog_B->ESI Elutes @ 3.5 min (Clean)

Figure 2: Mechanism of Matrix Effect Compensation. SIL-IS experiences the same ionization environment as the analyte, whereas Analog IS may elute in a different environment.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.